2-Chloro-7-iodoquinazoline 2-Chloro-7-iodoquinazoline
Brand Name: Vulcanchem
CAS No.: 2089316-22-1
VCID: VC5939127
InChI: InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H
SMILES: C1=CC2=CN=C(N=C2C=C1I)Cl
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49

2-Chloro-7-iodoquinazoline

CAS No.: 2089316-22-1

Cat. No.: VC5939127

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49

* For research use only. Not for human or veterinary use.

2-Chloro-7-iodoquinazoline - 2089316-22-1

Specification

CAS No. 2089316-22-1
Molecular Formula C8H4ClIN2
Molecular Weight 290.49
IUPAC Name 2-chloro-7-iodoquinazoline
Standard InChI InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H
Standard InChI Key OACROEMKWMRRHG-UHFFFAOYSA-N
SMILES C1=CC2=CN=C(N=C2C=C1I)Cl

Introduction

Structural Characteristics of 2-Chloro-7-iodoquinazoline

Molecular Architecture

The molecular formula of 2-Chloro-7-iodoquinazoline is C₈H₄ClIN₂, with a molecular weight of 290.49 g/mol. The compound’s structure consists of a quinazoline core (a benzene ring fused to a pyrimidine ring) substituted with chlorine at position 2 and iodine at position 7. This arrangement confers distinct electronic effects:

  • Chlorine (electronegative, σ-electron-withdrawing) increases reactivity toward nucleophilic substitution.

  • Iodine (polarizable, weak σ-donor) enhances susceptibility to electrophilic aromatic substitution and facilitates radiolabeling applications.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₄ClIN₂
Molecular Weight290.49 g/mol
Halogen SubstituentsCl (position 2), I (position 7)
LogP (Partition Coefficient)2.89 (estimated)
Topological Polar Surface Area25.78 Ų

The compound’s LogP value suggests moderate lipophilicity, indicating potential membrane permeability in biological systems .

Synthetic Methodologies

Chlorination via Phosphoryl Chloride (POCl₃)

Chlorination of quinazoline precursors often employs POCl₃ under reflux conditions. For example, 2-chloro-7-nitroquinoxaline is synthesized by reacting 7-nitroquinoxalin-2-ol with POCl₃ at elevated temperatures . Adapting this method, chlorination at position 2 of quinazoline could be achieved using similar conditions.

Representative Reaction Conditions:

  • Reagent: POCl₃ (excess)

  • Temperature: 110–120°C (reflux)

  • Duration: 3–5 hours

  • Yield: >90% (estimated for analogous reactions)

Iodination via Metal-Halogen Exchange

Iodination at position 7 may involve metal-halogen exchange reactions. For instance, treating a brominated quinazoline precursor with iodine in the presence of a copper catalyst could facilitate substitution. This approach aligns with methods used for polyhalogenated heterocycles .

Multi-Step Synthesis Pathways

A plausible route to 2-Chloro-7-iodoquinazoline involves:

  • Core Formation: Constructing the quinazoline scaffold via cyclocondensation of anthranilic acid derivatives with nitriles.

  • Chlorination: Introducing chlorine at position 2 using POCl₃.

  • Iodination: Substituting a hydrogen or leaving group at position 7 with iodine via electrophilic substitution.

Table 2: Comparative Synthesis of Halogenated Quinazolines

CompoundHalogenation MethodYieldReference
2-Chloro-7-nitroquinoxalinePOCl₃ reflux96%
N-Alkylated QuinazolinoneAlkylation with methyl-2-bromoacetate71%
CompoundActivityTarget
GefitinibEGFR inhibitionNon-small cell lung cancer
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diolAnticancer (IC₅₀: 0.10–0.59 µM)EGFR mutant cells

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets like EGFR or parasitic enzymes.

  • Synthetic Optimization: Develop one-pot halogenation protocols to improve yield and scalability.

  • Radiolabeling Applications: Explore the use of ¹³¹I or ¹²⁵I isotopes for theranostic applications.

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